2-(DI-Tert-butylphosphino)-1-phenylindole

Catalog No.
S637068
CAS No.
740815-37-6
M.F
C22H28NP
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(DI-Tert-butylphosphino)-1-phenylindole

CAS Number

740815-37-6

Product Name

2-(DI-Tert-butylphosphino)-1-phenylindole

IUPAC Name

ditert-butyl-(1-phenylindol-2-yl)phosphane

Molecular Formula

C22H28NP

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3

InChI Key

HDZRDZCQFYUOHE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

Synonyms

2-(di-tert-butylphosphino)-N-phenylindole

Canonical SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

sold in collaboration with Solvias AG

2-(Di-tert-butylphosphino)-1-phenylindole (cataCXium PIntB, CAS 740815-37-6) is a highly sterically hindered, electron-rich monodentate phosphine ligand utilized primarily in palladium- and nickel-catalyzed cross-coupling reactions. Developed to overcome the limitations of traditional triarylphosphines, its unique N-phenylindole backbone provides a highly tunable steric environment that accelerates both oxidative addition and reductive elimination. In procurement and process chemistry, cataCXium PIntB is evaluated against standard biaryl Buchwald ligands (e.g., JohnPhos, XPhos) and basic trialkylphosphines (e.g., P(t-Bu)3) for its ability to activate unreactive aryl chlorides, tolerate sterically hindered ortho-substituted precursors, and deliver exceptionally high turnover numbers (TONs) at low catalyst loadings. Its commercial value lies in reducing precious metal dependency and enabling the use of cheaper, less reactive halide precursors in industrial amination and Sonogashira workflows .

Substituting cataCXium PIntB with generic triarylphosphines (like PPh3) or simpler trialkylphosphines (like P(t-Bu)3) frequently results in stalled reactions, high palladium loading requirements, and poor yields when handling deactivated or sterically hindered aryl halides. Standard ligands often fail to provide sufficient electron density to activate aryl chlorides at mild temperatures, forcing manufacturers to use harsher conditions that degrade sensitive functional groups. Furthermore, in specialized applications such as the Sonogashira coupling of ortho-substituted aryl iodides, generic catalysts like Pd(PPh3)2Cl2 suffer from competing alkyne homocoupling (Glaser-Hay dimerization) and poor conversion. Procurement decisions that default to cheaper, legacy ligands for complex API intermediates often incur higher downstream costs due to increased palladium consumption, lower throughput, and the necessity of using more expensive aryl bromide or iodide precursors instead of economical aryl chlorides [1].

Precursor Suitability: Superior Yields in Hindered Sonogashira Couplings

In the synthesis of FFA1 receptor agonists, the coupling of sterically hindered o-iodotoluene derivatives with terminal alkynes is notoriously low-yielding with standard catalysts. When utilizing Na2PdCl4 paired with cataCXium PIntB, the reaction achieved 98% conversion and an 86% isolated yield over two steps in a TMEDA/water solvent system. In direct comparison, the legacy catalyst Pd(PPh3)2Cl2 yielded only 31% of the desired intermediate under standard conditions [1].

Evidence DimensionReaction Yield / Conversion
Target Compound Data98% conversion (86% isolated yield) with Na2PdCl4 / cataCXium PIntB
Comparator Or Baseline31% yield with standard Pd(PPh3)2Cl2
Quantified Difference3.16-fold increase in conversion/yield for the critical intermediate
ConditionsSonogashira coupling of o-iodotoluene with terminal alkynes in TMEDA/water at 80 °C

Buyers can secure higher overall process yields and avoid costly route redesigns when scaling up complex, sterically hindered API intermediates.

Processability & Cost Reduction: High Turnover in Buchwald-Hartwig Amination

For industrial amination workflows, minimizing palladium loading is a primary cost driver. cataCXium PIntB exhibits exceptional catalyst productivity in the palladium-catalyzed amination of aryl and heteroaryl chlorides, achieving total turnover numbers (TON) up to 8,000 and a turnover frequency (TOF) of 14,000 h⁻¹ at 75% conversion. This performance allows the efficient coupling of both activated and deactivated chloroarenes under mild conditions (room temperature to 60 °C), whereas standard monodentate phosphines typically require significantly higher catalyst loadings (>1 mol%) or fail entirely with unactivated chlorides [1].

Evidence DimensionCatalyst Productivity (TON and TOF)
Target Compound DataTON up to 8,000; TOF of 14,000 h⁻¹
Comparator Or BaselineStandard monodentate phosphines (typically requiring >1 mol% Pd, yielding TONs < 100 for aryl chlorides)
Quantified DifferenceOrders of magnitude higher turnover, enabling sub-mol% palladium loadings
ConditionsPd-catalyzed amination of aryl and heteroaryl chlorides at room temperature to 60 °C

Exceptionally high turnover numbers directly reduce the required palladium loading per batch, significantly lowering the cost of goods sold (COGS) for industrial N-arylation.

Base-Metal Compatibility: Top-Tier Monodentate Ligand for Nickel Catalysis

Transitioning from precious metals (Pd) to earth-abundant metals (Ni) requires highly effective ligands to maintain reactivity. In a comprehensive screen of 37 mono- and bidentate phosphine ligands for the nickel-catalyzed arylation of 2-pyridylmethyl amine with bromobenzene, cataCXium PIntB emerged as one of the top-performing monodentate ligands, achieving a product-to-internal standard ratio of 1.17. This performance outperformed the vast majority of screened ligands and matched the reactivity of premium biaryl Buchwald ligands such as di-tBuXPhos (1.20) and JohnPhos (1.13) [1].

Evidence DimensionReactivity (Product-to-Internal Standard Ratio)
Target Compound DataRatio of 1.17 with Ni / cataCXium PIntB
Comparator Or BaselineOutperformed most of the 37 screened ligands; comparable to di-tBuXPhos (1.20)
Quantified DifferenceTop-tier monodentate performance, enabling highly efficient nickel-catalyzed cross-coupling
ConditionsNi-catalyzed arylation of heteroaryl-containing diarylmethanes with bromobenzene

Validates the ligand's versatility beyond palladium, allowing procurement teams to support cost-effective, earth-abundant nickel catalysis without sacrificing yield.

Industrial Buchwald-Hartwig Aminations of Aryl Chlorides

Ideal for large-scale N-arylation processes where the use of cheaper, unactivated aryl chlorides is economically required. The high TONs (up to 8,000) allow manufacturers to drastically reduce palladium catalyst loadings, driving down overall process costs compared to using legacy phosphines [1].

Synthesis of Sterically Hindered API Intermediates

The preferred ligand choice for Sonogashira couplings involving ortho-substituted or sterically demanding aryl halides, such as in the synthesis of FFA1 receptor agonists, where standard catalysts like Pd(PPh3)2Cl2 fail to provide acceptable conversions and suffer from alkyne homocoupling [2].

Base-Metal (Nickel) Cross-Coupling Workflows

Highly suitable for process development teams looking to replace expensive palladium catalysts with earth-abundant nickel. cataCXium PIntB provides top-tier reactivity comparable to premium Buchwald ligands in Ni-catalyzed arylations, ensuring robust yields without the precious metal premium [3].

XLogP3

5.5

Wikipedia

N-Phenyl-2-(di-tert-butylphosphino)indole

Dates

Last modified: 08-15-2023

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